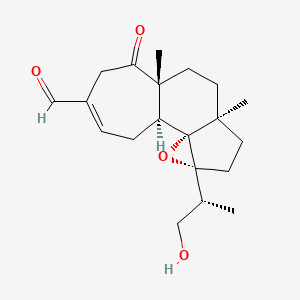
Sarbronine M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sarbronine M involves several steps, starting from the extraction of the compound from the fungus Sarcodon scabrosus. The specific synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as extraction, purification, and crystallization are employed .
Industrial Production Methods: Industrial production of this compound is still under research and development. The compound is primarily produced for research purposes and is not yet available for large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions: Sarbronine M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Sarbronine M has several scientific research applications, including:
Chemistry: Used as a model compound for studying inhibition mechanisms and synthetic pathways.
Biology: Investigated for its effects on nerve growth factor-induced neurite outgrowth, making it valuable in neurobiology research.
Medicine: Potential therapeutic applications in neurodegenerative diseases due to its inhibitory effects on neurite outgrowth.
Industry: Limited industrial applications currently, but potential future uses in pharmaceuticals and biotechnology
Mechanism of Action
Sarbronine M exerts its effects by inhibiting the nerve growth factor-induced neurite outgrowth from PC12 cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the signaling pathways activated by nerve growth factor, thereby preventing neurite extension .
Comparison with Similar Compounds
- Sarbronine A
- Sarbronine B
- Sarbronine C
Comparison: Sarbronine M is unique among its analogs due to its specific inhibitory effects on nerve growth factor-induced neurite outgrowth. While other Sarbronine compounds may have similar structures, this compound’s distinct bioactivity sets it apart .
Properties
Molecular Formula |
C20H28O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1S,2R,4R,7S,10R)-4-[(2R)-1-hydroxypropan-2-yl]-7,10-dimethyl-11-oxo-3-oxatetracyclo[8.5.0.02,4.02,7]pentadec-13-ene-13-carbaldehyde |
InChI |
InChI=1S/C20H28O4/c1-13(11-21)19-9-7-17(2)6-8-18(3)15(20(17,19)24-19)5-4-14(12-22)10-16(18)23/h4,12-13,15,21H,5-11H2,1-3H3/t13-,15+,17+,18-,19-,20-/m1/s1 |
InChI Key |
BEDOXLKSBWDRGE-QQQBWXDASA-N |
Isomeric SMILES |
C[C@H](CO)[C@]12CC[C@]3([C@]1(O2)[C@H]4CC=C(CC(=O)[C@@]4(CC3)C)C=O)C |
Canonical SMILES |
CC(CO)C12CCC3(C1(O2)C4CC=C(CC(=O)C4(CC3)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



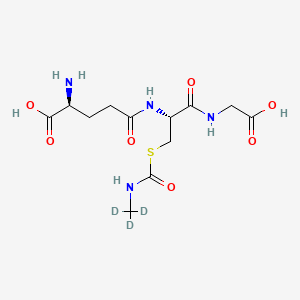
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)

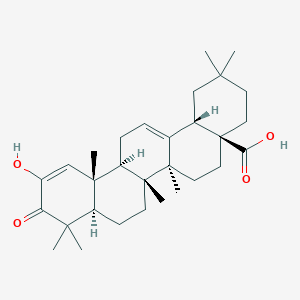
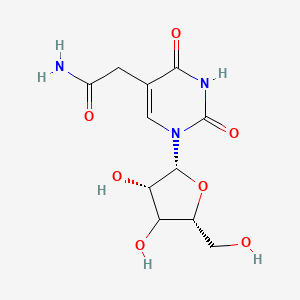
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
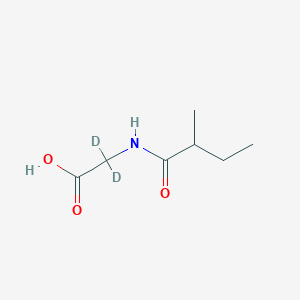

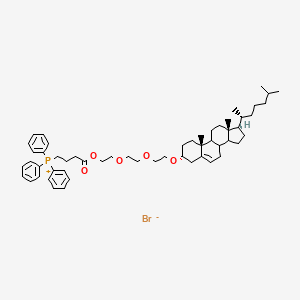
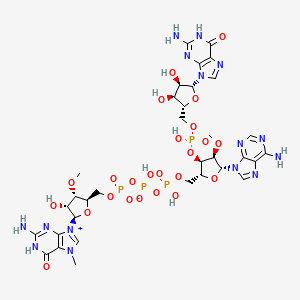
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
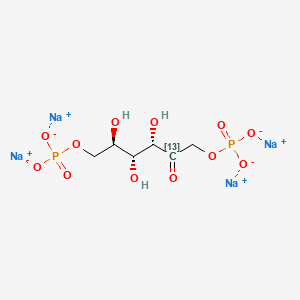
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
